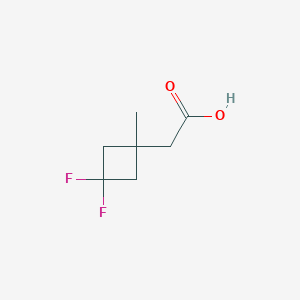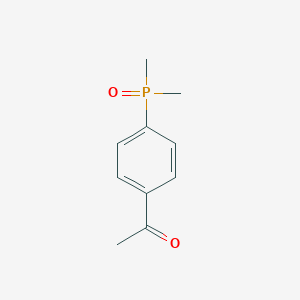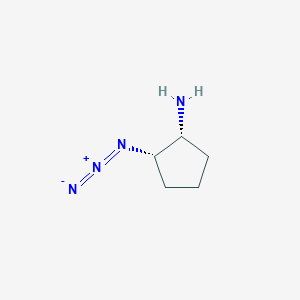![molecular formula C17H16N6O3 B2872429 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034288-20-3](/img/structure/B2872429.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and displayed very good antibacterial and antifungal activity (Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, & I. M. Khazi, 2009). Similarly, benzimidazoles bearing oxadiazole nucleus were synthesized as anticancer agents, showing significant to good anticancer activity in vitro (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives for corrosion inhibition towards mild steel in acidic environments. These studies provide insights into their protective layer formation on metal surfaces, indicating potential industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).
Anticancer Activity
Benzimidazoles bearing an oxadiazole nucleus have been identified as potential anticancer agents. These compounds have been synthesized and evaluated for their in vitro anticancer activities, with some showing significant growth inhibition activity (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).
Binding Interactions
Studies have also focused on the binding interactions between certain compounds and biological receptors, highlighting the potential for developing novel therapeutic agents. For instance, binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base were investigated, showcasing the importance of such compounds in medicinal chemistry (A. Reichert, R. Fröhlich, R. Ferguson, & A. Kraft, 2001).
Wirkmechanismus
Target of Action
The compound, also known as 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, primarily targets Protein Arginine Methyltransferase 5 (PRMT5) and Tubulin . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues, which has been validated as an effective therapeutic target for cancer . Tubulin is a globular protein that is the main constituent of the microtubules in cells .
Mode of Action
The compound interacts with its targets by inhibiting their function. It exhibits potent inhibitory activities against PRMT5 and effectively inhibits microtubule assembly formation . This interaction results in changes in the normal functioning of the cell, leading to cell death in cancer cells .
Biochemical Pathways
The compound affects the PRMT5 pathway and the Tubulin polymerization pathway. PRMT5 is involved in various cellular processes, including signal transduction, gene transcription, and RNA processing . Tubulin polymerization is crucial for cell division and maintaining cell structure . By inhibiting these pathways, the compound disrupts the normal functioning of the cell.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . It has potential antitumor activity against MV4-11 cells .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-10-8-13(22-25-10)17-21-16(26-23-17)9-18-15(24)7-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7,9H2,1H3,(H,18,24)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZIZQWPANBUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

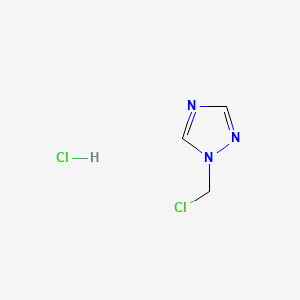
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)
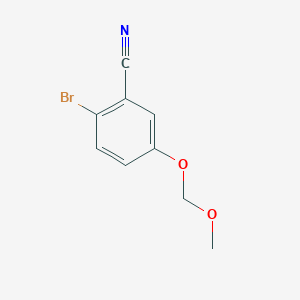

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2872364.png)
